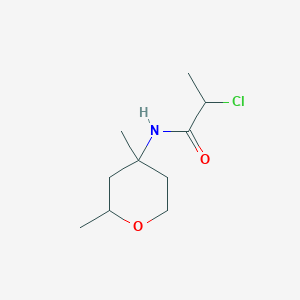
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide, also known as CDMP, is an important chemical compound that has been widely studied for its various applications in scientific research. CDMP is a highly reactive and versatile compound that can be used for a wide range of chemical reactions and synthesis processes.
Mecanismo De Acción
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide acts as a potent inhibitor of various enzymes, including cholinesterases and acyltransferases. It has been shown to modulate the activity of these enzymes by binding to their active sites and interfering with their normal function. 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has also been shown to exhibit antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi.
Biochemical and Physiological Effects:
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including acetylcholine and dopamine, which play important roles in the central nervous system. 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has also been shown to affect the levels of various cytokines and chemokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has several advantages for use in lab experiments. It is a highly reactive and versatile compound that can be used for a wide range of chemical reactions and synthesis processes. It is also readily available and relatively inexpensive. However, 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has some limitations, including its high reactivity, which can make it difficult to handle, and its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide. One area of research is the development of new synthetic methods for 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide, including its use as an anti-cancer agent or anti-inflammatory drug. Additionally, the study of the mechanism of action of 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide and its effects on various biological systems could lead to the development of new drugs and therapies.
Métodos De Síntesis
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide can be synthesized through a simple and efficient process using readily available starting materials. The synthesis involves the reaction of 2,4-dimethyloxan-4-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatographic techniques to obtain pure 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has been extensively studied for its applications in various scientific research fields. It has been used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has also been used as a starting material for the synthesis of biologically active compounds, such as anti-cancer agents and anti-inflammatory drugs.
Propiedades
IUPAC Name |
2-chloro-N-(2,4-dimethyloxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-7-6-10(3,4-5-14-7)12-9(13)8(2)11/h7-8H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFCWLVJPLGIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)(C)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2826073.png)
![1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2826074.png)
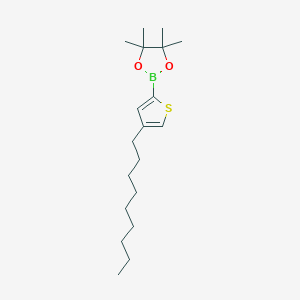

![4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2826081.png)
![Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2826082.png)
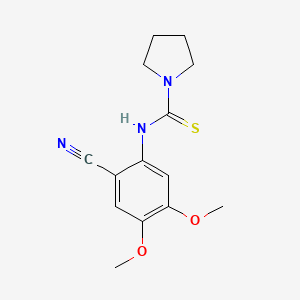
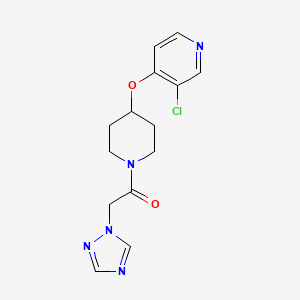
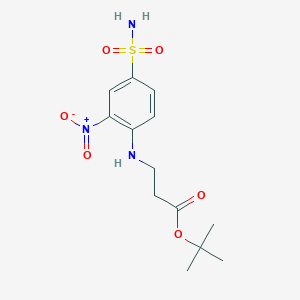
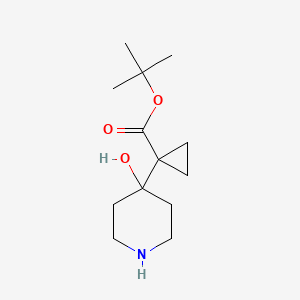

![2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826092.png)
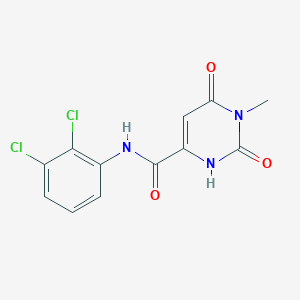
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)